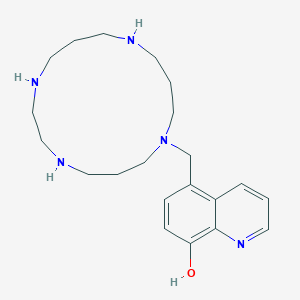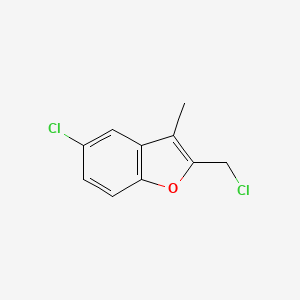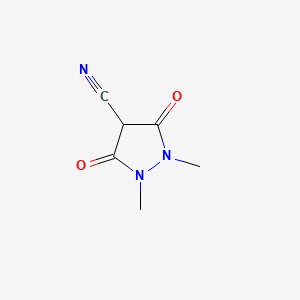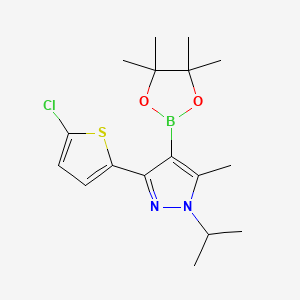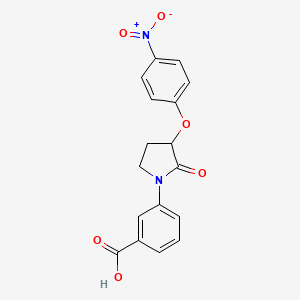
3-(3-(4-Nitrophenoxy)-2-oxopyrrolidin-1-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(4-Nitrophenoxy)-2-oxopyrrolidin-1-yl)benzoic acid is an organic compound that features a complex structure with multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-Nitrophenoxy)-2-oxopyrrolidin-1-yl)benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitrophenol with a suitable pyrrolidinone derivative under controlled conditions to form the nitrophenoxy-pyrrolidinone intermediate. This intermediate is then subjected to further reactions, such as acylation, to introduce the benzoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(3-(4-Nitrophenoxy)-2-oxopyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced using catalytic hydrogenation or metal-acid reduction.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or metal-acid reduction using zinc and hydrochloric acid (Zn/HCl).
Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.
Major Products Formed
Oxidation: Conversion of the nitro group to a carboxylic acid or aldehyde.
Reduction: Formation of the corresponding amine derivative.
Substitution: Introduction of substituents such as nitro, halogen, or alkyl groups on the aromatic ring.
科学研究应用
3-(3-(4-Nitrophenoxy)-2-oxopyrrolidin-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(3-(4-Nitrophenoxy)-2-oxopyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its therapeutic potential.
相似化合物的比较
Similar Compounds
3-(4-Nitrophenoxy)-2-oxopyrrolidin-1-yl)benzoic acid: A closely related compound with similar structural features.
4-Nitrophenoxybenzoic acid: Lacks the pyrrolidinone moiety but shares the nitrophenoxy and benzoic acid groups.
2-Oxopyrrolidin-1-yl)benzoic acid: Contains the pyrrolidinone and benzoic acid groups but lacks the nitrophenoxy group.
Uniqueness
3-(3-(4-Nitrophenoxy)-2-oxopyrrolidin-1-yl)benzoic acid is unique due to the presence of all three functional groups (nitrophenoxy, pyrrolidinone, and benzoic acid) in a single molecule
属性
CAS 编号 |
649774-24-3 |
|---|---|
分子式 |
C17H14N2O6 |
分子量 |
342.30 g/mol |
IUPAC 名称 |
3-[3-(4-nitrophenoxy)-2-oxopyrrolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C17H14N2O6/c20-16-15(25-14-6-4-12(5-7-14)19(23)24)8-9-18(16)13-3-1-2-11(10-13)17(21)22/h1-7,10,15H,8-9H2,(H,21,22) |
InChI 键 |
IUGPLKQFRBFCPU-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(=O)C1OC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC(=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


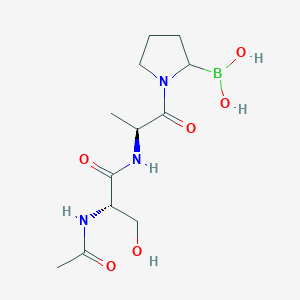

![1-(2-(Methylthio)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12879023.png)
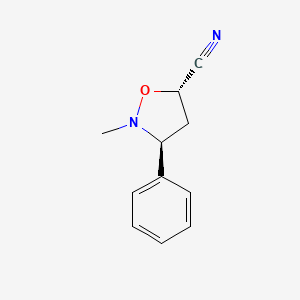

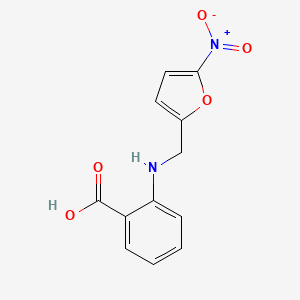
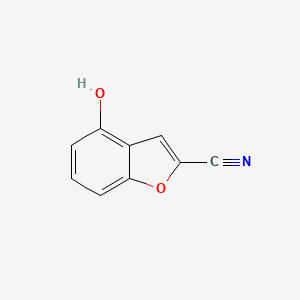
![N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]benzamide](/img/structure/B12879049.png)

